molecular formula C3H8N2O B142484 3-Hydroxypropanimidamide CAS No. 128648-99-7

3-Hydroxypropanimidamide

Cat. No.: B142484
CAS No.: 128648-99-7
M. Wt: 88.11 g/mol
InChI Key: PFDXDMXJMLPQIL-UHFFFAOYSA-N
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Description

3-Hydroxypropanimidamide is an organic compound with the molecular formula C3H8N2O It is a derivative of propanamide, featuring a hydroxyl group (-OH) and an imidamide group (-C(NH2)=NH) attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxypropanimidamide can be synthesized through a multi-step process involving the reaction of 3-hydroxypropionitrile with acetyl chloride in methanol and toluene at low temperatures (0°C to 20°C). The reaction mixture is then treated with ammonia in methanol to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis process described above can be scaled up for industrial applications. The use of common solvents and reagents makes it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxypropanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The imidamide group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation or reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Acidic or basic catalysts can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 3-oxopropanamide.

    Reduction: Formation of 3-aminopropanamide.

    Substitution: Formation of 3-alkoxypropanimidamide or 3-acyloxypropanimidamide.

Scientific Research Applications

3-Hydroxypropanimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxypropanimidamide involves its interaction with specific molecular targets and pathways. For instance, as an antimalarial agent, it targets the Plasmodium falciparum parasite, disrupting its metabolic processes and leading to its death . The hydroxyl and imidamide groups play crucial roles in its binding affinity and activity.

Comparison with Similar Compounds

Comparison: 3-Hydroxypropanimidamide is unique due to the presence of both hydroxyl and imidamide groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

3-hydroxypropanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O/c4-3(5)1-2-6/h6H,1-2H2,(H3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDXDMXJMLPQIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402809
Record name 3-hydroxypropanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128648-99-7
Record name 3-hydroxypropanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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